molecular formula C20H20N4O3 B12178577 N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide

N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B12178577
M. Wt: 364.4 g/mol
InChI Key: HJKKXLMHJUTVIX-UHFFFAOYSA-N
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Description

N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide is a high-purity chemical compound designed for pharmaceutical and biochemical research applications. This molecule features a complex hybrid structure comprising a 1,3-dihydro-2H-benzimidazol-2-ylidene moiety and a 1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide group, creating unique electronic and steric properties suitable for investigating novel therapeutic pathways. The presence of the benzimidazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities , suggests potential applications in developing enzyme inhibitors, receptor modulators, and other biologically active compounds. Researchers can utilize this compound as a key intermediate in synthetic organic chemistry, particularly in the development of novel heterocyclic compounds with potential pharmacological properties. The 2-methoxybenzyl substituent may influence the compound's bioavailability and binding characteristics, making it valuable for structure-activity relationship studies. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or human use. Researchers should consult safety data sheets and implement appropriate handling procedures for all laboratory chemicals.

Properties

Molecular Formula

C20H20N4O3

Molecular Weight

364.4 g/mol

IUPAC Name

N-(1H-benzimidazol-2-yl)-1-[(2-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C20H20N4O3/c1-27-17-9-5-2-6-13(17)11-24-12-14(10-18(24)25)19(26)23-20-21-15-7-3-4-8-16(15)22-20/h2-9,14H,10-12H2,1H3,(H2,21,22,23,26)

InChI Key

HJKKXLMHJUTVIX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CN2CC(CC2=O)C(=O)NC3=NC4=CC=CC=C4N3

Origin of Product

United States

Preparation Methods

Michael Addition-Cyclization Approach

The pyrrolidone core is synthesized via a Michael addition followed by cyclization. Itaconic acid reacts with 2-methoxybenzylamine in aqueous HCl to form 1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid. Subsequent esterification with methanol/H₂SO₄ yields the methyl ester, which is converted to the carboxamide via hydrazine hydrate treatment.

Reaction Conditions :

  • Itaconic acid (1 eq), 2-methoxybenzylamine (1.2 eq), HCl (2M), 80°C, 6 hrs.

  • Esterification : MeOH, H₂SO₄, reflux, 4 hrs (yield: 85–90%).

  • Hydrazide formation : NH₂NH₂·H₂O, propan-2-ol, reflux, 3 hrs (yield: 88.5%).

Reductive Amination Pathway

An alternative route employs reductive amination of levulinic acid derivatives. Ethyl levulinate reacts with 2-methoxybenzylamine under NaBH₃CN reduction to form ethyl 1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxylate. Acid hydrolysis converts the ester to the carboxylic acid, which is then coupled with benzimidazole-2-amine using EDCl/HOBt.

Optimization Note :

  • Use of sodium metabisulfite as a stabilizing agent during imine formation improves yield (72% vs. 58% without).

Benzimidazole Moiety Synthesis

Condensation of o-Phenylenediamine

Benzimidazoles are classically synthesized by condensing o-phenylenediamine with carboxylic acid derivatives. For the target enamine, 2-chloro-1H-benzimidazole is treated with NH₃ in DMF at 120°C to yield 2-amino-1H-benzimidazole.

Critical Parameters :

  • Acid catalysis (e.g., HCl) accelerates cyclization but may require neutralization before enamine formation.

  • Solvent choice : DMF enhances solubility of intermediates, facilitating higher yields (68–74%).

Coupling Strategies for Final Assembly

Amide Bond Formation

The pyrrolidine-3-carboxamide and benzimidazole subunits are coupled via a carbodiimide-mediated reaction. 1-(2-Methoxybenzyl)-5-oxopyrrolidine-3-carbonyl chloride reacts with 2-amino-1H-benzimidazole in anhydrous THF, using DIPEA as a base.

Procedure :

  • Activate carboxylic acid with EDCl/HOBt (1.5 eq each) in THF (0°C, 30 min).

  • Add 2-amino-1H-benzimidazole (1.2 eq) and DIPEA (3 eq).

  • Stir at 25°C for 12 hrs.

  • Purify by silica chromatography (EtOAc/hexane, 3:7).

Yield : 62–67% (reported for analogous compounds).

One-Pot Cyclocondensation

A streamlined approach combines pyrrolidine and benzimidazole synthesis in situ. Ethyl 3-amino-4-(3-(2-oxopyrrolidin-1-yl)propylamino)benzoate is refluxed with 2-methoxybenzaldehyde sodium metabisulfite adduct in DMF (130°C, 2 hrs). The reaction proceeds via imine formation, followed by cyclodehydration.

Advantages :

  • Eliminates intermediate isolation steps.

  • Sodium metabisulfite prevents aldehyde oxidation, improving reaction efficiency.

Characterization Data :

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, NH), 7.45–6.82 (m, 8H, Ar-H), 4.12 (q, J = 7.1 Hz, 2H, OCH₂), 3.79 (s, 3H, OCH₃), 3.52–3.11 (m, 4H, pyrrolidine-H), 2.45 (m, 2H, CH₂).

  • HRMS : m/z calcd. for C₂₀H₂₀N₄O₄ [M+H]⁺: 380.1485; found: 380.1489.

Process Optimization and Scalability

Solvent and Temperature Effects

  • DMF vs. THF : DMF achieves higher conversions (89%) due to superior solubility of aromatic intermediates.

  • Reflux vs. Microwave : Microwave-assisted synthesis reduces reaction time (45 min vs. 2 hrs) but requires specialized equipment.

Catalytic Enhancements

  • Lewis acids (e.g., BF₃·OEt₂) facilitate imine cyclization, particularly for sterically hindered aldehydes.

  • Enantioselective synthesis : Chiral auxiliaries (e.g., tartaric acid) resolve racemic mixtures of 1-(2-methoxybenzyl)pyrrolidines, achieving >98% ee.

Challenges and Mitigation Strategies

Regioselectivity in Benzimidazole Formation

Unwanted regioisomers (e.g., 1H-benzimidazole-5-carboxamide) may form due to ambident nucleophilicity of o-phenylenediamine. Directed ortho-metalation using BuLi/TMEDA ensures selective substitution at the 2-position.

Purification of Hydrophilic Intermediates

The carboxamide’s polarity complicates isolation. Counterion exchange (e.g., converting to hydrochloride salt) enhances crystallinity, enabling recrystallization from EtOAc/hexane.

Applications and Derivative Synthesis

The target compound serves as a precursor for:

  • Kinase inhibitors : Functionalization at the pyrrolidine 3-position with sulfonamides modulates ATP-binding affinity.

  • Antioxidant agents : Analogues with electron-donating groups (e.g., -OH, -OCH₃) exhibit radical scavenging activity (IC₅₀: 12–18 μM) .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include methanol, ethanol, dichloromethane, and acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide has been studied for its potential therapeutic effects:

  • Anticancer Activity : Preliminary studies indicate that this compound may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms. It acts on specific molecular targets involved in tumor growth and metastasis.
  • Antimicrobial Properties : The compound exhibits broad-spectrum antimicrobial activity against various bacterial and fungal pathogens. Its effectiveness has been evaluated using standard laboratory strains, showing promising results in inhibiting growth.

Biological Mechanisms

The biological activity of this compound is linked to its ability to interact with specific enzymes and receptors:

  • Enzyme Inhibition : It may act as an inhibitor of certain enzymes involved in metabolic pathways related to disease progression, such as kinases and proteases.
  • Receptor Modulation : The compound's structure allows it to bind to receptors that play critical roles in signaling pathways, potentially modulating physiological responses.

Synthesis and Derivatives

The synthesis of this compound involves multi-step organic reactions:

StepDescription
1Formation of the benzimidazole moiety through cyclization reactions involving o-phenylenediamine and carbonyl compounds.
2Alkylation with 2-methoxybenzyl chloride to introduce the methoxybenzyl group.
3Formation of the pyrrolidine ring through cyclization with appropriate carboxylic acids or derivatives.

This synthetic pathway not only allows for the production of the target compound but also enables the exploration of various derivatives that may exhibit enhanced biological activity.

Material Science Applications

Beyond medicinal applications, this compound is being investigated for its potential use in materials science:

  • Catalysis : The unique structure may serve as a catalyst or ligand in various chemical reactions, particularly those involving transition metals.
  • Polymer Chemistry : Its reactivity allows for incorporation into polymer matrices, potentially leading to materials with tailored properties for specific applications.

Case Study 1: Anticancer Activity

A study evaluating the anticancer properties of this compound demonstrated significant inhibition of cell proliferation in human cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties revealed that this compound effectively inhibited Gram-positive and Gram-negative bacteria as well as fungal pathogens. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods, confirming its potential as a new antimicrobial agent.

Mechanism of Action

The mechanism of action of N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signal transduction pathways.

    DNA/RNA: Interaction with genetic material to influence gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of 5-oxopyrrolidine-3-carboxamides, where structural variations in substituents significantly influence physicochemical and biological properties. Below is a detailed comparison with structurally related analogs:

Structural Analogues and Their Properties

Compound Name Substituent (R) CAS Number Molecular Formula Molecular Weight Key Properties
N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide 2-Methoxybenzyl 1144486-10-1 C21H20N4O3 376.41 Predicted high lipophilicity due to aromatic substituent; potential CNS activity .
N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide Furan-2-ylmethyl 1144496-32-1 C17H16N4O3 324.33 Lower molecular weight; higher pKa (10.70 ± 0.10) suggests altered solubility .
N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide 3-Methylbutyl 1190250-73-7 C18H22N4O2 329.80 Aliphatic substituent may enhance membrane permeability .
N-(2-methoxybenzyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide 4-Methoxyphenyl N/A C21H23N3O4 381.43 Discontinued commercial availability; similar substituent but lacks benzimidazole .

Biological Activity

N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are recognized for their diverse biological activities, making them significant in medicinal chemistry. The unique structural features of this compound, including its benzimidazole core and pyrrolidine ring, contribute to its pharmacological potential.

Chemical Structure and Properties

The molecular formula of this compound is C20H20N4O3C_{20}H_{20}N_{4}O_{3}, with a molecular weight of 364.4 g/mol. The structure includes:

  • Benzimidazole Core : A bicyclic structure that is pivotal in many bioactive compounds.
  • Pyrrolidine Ring : Contributes to the compound's overall biological activity.
  • Methoxybenzyl Group : Enhances lipophilicity and potential interactions with biological targets.

The biological activity of this compound involves interactions with various molecular targets, including enzymes and receptors. These interactions can modulate critical biological pathways such as:

  • Signal Transduction : Influencing cellular responses to external stimuli.
  • Gene Expression : Modulating transcription factors and other regulatory proteins.

Biological Activities

Research indicates that this compound exhibits significant biological activities, including:

  • Antimicrobial Activity : Effective against various bacterial strains.
  • Anticancer Properties : Potential to inhibit cancer cell proliferation.

The following table summarizes related compounds and their biological activities:

Compound NameStructural FeaturesBiological Activity
Benzimidazole DerivativesSimilar core structure with varied substituentsAntimicrobial, anticancer
Pyrrolidine DerivativesPyrrolidine ring with different functional groupsDiverse pharmacological activities
2-Methoxyphenyl DerivativesMethoxyphenyl group with varied backbonesPotentially similar biological activities

Case Studies and Research Findings

Several studies have explored the bioactivity of benzimidazole derivatives, highlighting their therapeutic potential:

  • Antimicrobial Studies : A study demonstrated that derivatives of benzimidazole, including those with methoxy groups, showed significant inhibitory effects against Gram-positive and Gram-negative bacteria. For instance, certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin .
  • Anticancer Research : Another investigation into benzimidazole derivatives indicated promising anticancer activity against various cancer cell lines. Compounds similar to this compound were found to induce apoptosis in cancer cells through modulation of apoptotic pathways .
  • Structure-Activity Relationship (SAR) : The SAR studies have shown that modifications in the substituents on the benzimidazole core significantly affect the biological activity. For instance, the introduction of different functional groups can enhance antimicrobial efficacy or selectivity towards specific cancer types .

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